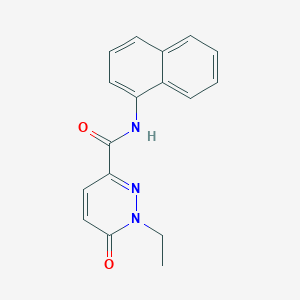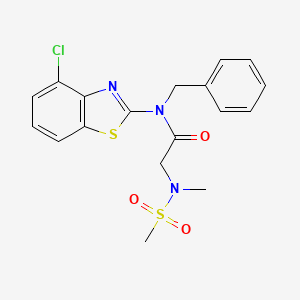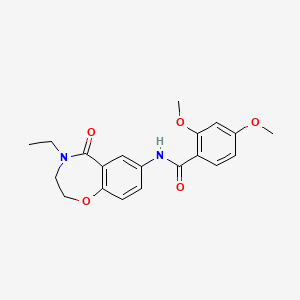
1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, commonly referred to as EDNPC, is a synthetic compound that has been widely studied in recent years due to its potential applications in a variety of scientific research fields. EDNPC is a small molecule that can be synthesized in the laboratory and has been proven to have a wide range of biochemical and physiological effects on various organisms.
Aplicaciones Científicas De Investigación
EDNPC has been studied for its potential applications in various scientific research fields. In particular, EDNPC has been studied for its potential use as an inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is involved in the metabolism of folic acid, and EDNPC has been found to be a potent inhibitor of DHFR. In addition, EDNPC has been studied for its potential use as an anti-cancer agent. Studies have shown that EDNPC can inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The exact mechanism of action of EDNPC is still under investigation, but it is believed to act as an inhibitor of DHFR. This enzyme is involved in the metabolism of folic acid, and EDNPC has been found to be a potent inhibitor of DHFR. In addition, EDNPC has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
EDNPC has been found to have a wide range of biochemical and physiological effects on various organisms. In particular, EDNPC has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, EDNPC has been found to have anti-inflammatory, anti-microbial, and anti-fungal properties. EDNPC has also been found to have neuroprotective effects, and it has been shown to reduce the risk of neurological damage in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of EDNPC is relatively cost-effective and efficient, making it an ideal compound for laboratory experiments. In addition, EDNPC has a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, the exact mechanism of action of EDNPC is still under investigation, and further research is needed to fully understand its effects.
Direcciones Futuras
In the future, EDNPC could be studied further for its potential applications in the treatment of cancer, inflammation, and neurological disorders. In addition, EDNPC could be studied for its potential use as an insecticide or pesticide. In addition, EDNPC could be studied for its potential use as an antioxidant, as it has been found to have anti-oxidant properties. Finally, EDNPC could be studied for its potential use as an immunomodulator, as it has been found to have immunomodulatory effects in animal models.
Métodos De Síntesis
EDNPC can be synthesized in the laboratory through a multi-step process that begins with the condensation reaction of 2-naphthol and ethyl 3-oxopropanoate. This reaction is followed by an intramolecular cyclization reaction that yields EDNPC. This synthesis method has been widely used in the laboratory and is relatively cost-effective and efficient.
Propiedades
IUPAC Name |
1-ethyl-N-naphthalen-1-yl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-20-16(21)11-10-15(19-20)17(22)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,2H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFJGYNFAPRBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B6578022.png)
![1-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B6578027.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6578035.png)

![3-(2-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6578050.png)
![2-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6578053.png)
![8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578056.png)
![7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578062.png)
![7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578067.png)
![7-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578079.png)
![N-benzyl-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6578105.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B6578120.png)
![N-(2-ethoxyphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B6578126.png)